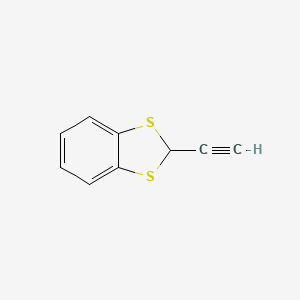

2-Ethynyl-2H-1,3-benzodithiole

Description

Foundational Significance of Benzodithiole Scaffolds in Organic Synthesis

The 1,3-benzodithiole (B1625575) core is a privileged heterocyclic motif that has demonstrated considerable importance in the field of organic synthesis. Its rigid, planar structure and the presence of two sulfur atoms confer unique electronic and physical properties, making it a valuable building block for a variety of complex molecules.

The delocalized π-electron system across the fused benzene (B151609) and dithiole rings provides inherent stability to the benzodithiole scaffold. vulcanchem.com This stability, coupled with the potential for functionalization at various positions, allows for the construction of diverse and intricate molecular frameworks. The sulfur atoms in the dithiole ring can participate in electron delocalization, influencing the electronic properties of the molecule and making it a candidate for applications in charge-transfer materials. vulcanchem.com

Synthetic methodologies for accessing the benzodithiole core are well-established and continue to be refined. A notable advancement is the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈), which proceeds through a sulfur rearrangement mechanism to yield benzodithiole derivatives. vulcanchem.comacs.orgacs.org This method is tolerant of a wide range of functional groups, enabling the synthesis of a diverse library of substituted benzodithioles with good to excellent yields. acs.org

The versatility of the benzodithiole scaffold is further highlighted by its use as a precursor for other heterocyclic systems. For instance, it can serve as a building block for thieno[2,3-d]dithioles, which are of interest in the development of optoelectronic materials. vulcanchem.com Moreover, derivatives of 1,3-benzodithiole have been investigated for their potential in anion recognition, suggesting applications in the development of chemical sensors. vulcanchem.com The electron-rich nature of the benzodithiole core also allows it to undergo electrophilic substitution reactions, providing a pathway for further derivatization. vulcanchem.com

The structural and electronic properties of some benzodithiole derivatives are summarized in the table below, illustrating the impact of substitution on their characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2-Phenyl-1,3-benzodithiole | C₁₃H₁₀S₂ | 230.35 | Planar benzodithiole ring fused to a benzene ring; phenyl group at the 2-position. vulcanchem.com |

| 1,3-Benzodithiole, 2-(ethylthio)- | C₉H₁₀S₃ | 214.37 | Fused benzodithiole core with an ethylthio substituent. vulcanchem.com |

| 2,2-Dimethyl-1,3-benzodithiole | C₉H₁₀S₂ | 182.31 | Benzodithiole core with two methyl groups at the 2-position. vulcanchem.com |

Strategic Importance of the Ethynyl (B1212043) Moiety in Molecular Design and Functionalization

The ethynyl group (–C≡CH) is a small yet powerful functional group that imparts significant versatility to a molecule's design and functionalization capabilities. lumiprobe.com Its linear geometry and the presence of a carbon-carbon triple bond provide a rigid and defined spatial orientation, which can be crucial in the design of molecules with specific three-dimensional structures. chemrxiv.org

One of the most significant applications of the ethynyl group in modern organic chemistry is its role in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). lumiprobe.com This reaction is highly efficient, selective, and biocompatible, allowing for the rapid and reliable formation of 1,2,3-triazole linkages. lumiprobe.comchemrxiv.org This has made the ethynyl group an invaluable tool for the synthesis of complex molecules, including bioconjugates, polymers, and materials for drug discovery. lumiprobe.comchemrxiv.orgacs.org The ability to introduce the ethynyl group into a molecule and subsequently use it as a handle for click reactions provides a modular approach to molecular assembly. chemrxiv.orgrsc.org

Beyond click chemistry, the terminal alkyne of the ethynyl group is a versatile precursor for a variety of other chemical transformations. It can participate in Sonogashira coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. This is a widely used method for constructing extended π-conjugated systems, which are of interest in materials science. The acidic proton of the terminal alkyne can also be removed to generate a potent nucleophile, which can then be used in a range of carbon-carbon bond-forming reactions.

The table below highlights some key reactions involving the ethynyl group, demonstrating its synthetic utility.

| Reaction Type | Description | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. | High efficiency, selectivity, and biocompatibility. lumiprobe.comchemrxiv.org |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. | Forms C(sp)-C(sp²) bonds, useful for creating conjugated systems. |

| Acetylide Addition | The reaction of a deprotonated terminal alkyne (an acetylide) with an electrophile, such as an aldehyde or ketone. | Forms new carbon-carbon bonds and introduces hydroxyl functionality. |

Current Research Trajectories and Future Prospects for the Compound's Exploration

The unique combination of the benzodithiole scaffold and the ethynyl moiety in 2-Ethynyl-2H-1,3-benzodithiole positions it as a compound with significant potential for future research and application. Current and future research trajectories are likely to focus on leveraging the distinct properties of each component to create novel functional materials and biologically active molecules.

A major area of exploration is in the field of materials science , particularly for organic electronics . Benzodithiole-containing polymers have already shown promise as active materials in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The electron-rich nature of the benzodithiole unit makes it an excellent electron donor. The introduction of the ethynyl group provides a versatile handle for polymerization through reactions like Sonogashira coupling, allowing for the creation of well-defined conjugated polymers. The rigid, linear nature of the ethynyl linker can also contribute to desirable intermolecular packing and charge transport properties in the solid state. vulcanchem.com Research in this area will likely focus on synthesizing a variety of polymers derived from this compound and evaluating their performance in electronic devices.

In the realm of supramolecular chemistry and sensor technology , the ability of the ethynyl group to participate in click chemistry opens up avenues for the construction of complex, multi-component systems. chemrxiv.org For instance, this compound could be "clicked" onto larger scaffolds or surfaces to create functionalized materials. Given that benzodithiole derivatives have shown affinity for anions, the development of sensors based on this framework is a plausible future direction. vulcanchem.com

Furthermore, the biological activity of sulfur-containing heterocycles is well-documented, and benzodithiole derivatives are being explored for their potential antimicrobial and anticancer properties. vulcanchem.com The ethynyl group can be used to attach the benzodithiole scaffold to biomolecules or to create libraries of compounds for high-throughput screening in drug discovery programs. chemrxiv.org Future research may involve the synthesis and biological evaluation of a range of triazole-containing compounds derived from this compound.

Computational studies , such as Density Functional Theory (DFT) calculations, will be crucial in guiding future research. vulcanchem.com These studies can provide insights into the electronic structure, reactivity, and potential properties of new derivatives, helping to rationalize experimental findings and design new molecules with targeted functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

88790-41-4 |

|---|---|

Molecular Formula |

C9H6S2 |

Molecular Weight |

178.3 g/mol |

IUPAC Name |

2-ethynyl-1,3-benzodithiole |

InChI |

InChI=1S/C9H6S2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6,9H |

InChI Key |

LNGHZAVSFBJEBY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1SC2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethynyl 2h 1,3 Benzodithiole and Its Derivatives

Approaches to Constructing the 1,3-Benzodithiole (B1625575) Ring System

The formation of the fused 1,3-benzodithiole ring is a key challenge that has been addressed through several elegant chemical strategies. These methods often leverage transition-metal catalysis to facilitate the necessary carbon-sulfur bond formations.

A highly efficient and modular protocol for the synthesis of 1,3-benzodithiole derivatives has been developed utilizing a copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈). researchgate.netacs.org This method is notable for its operational simplicity and the ready availability of the starting materials. researchgate.net The reaction is typically performed in the presence of a copper(I) salt, such as copper(I) iodide (CuI), an ancillary ligand, and a base. researchgate.netacs.org

Researchers have optimized these conditions, finding that the combination of CuI as the catalyst, 1,10-phenanthroline (B135089) (o-phen) as the ligand, and cesium carbonate (Cs₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures provides the desired benzodithiole products in good to excellent yields. researchgate.netacs.org The reaction tolerates a wide array of substituents on the benzothioamide starting material, including both electron-donating and electron-withdrawing groups. researchgate.net

| Parameter | Reagent/Condition |

|---|---|

| Starting Material | 2-bromo-benzothioamide |

| Sulfur Source | Elemental Sulfur (S₈) |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | 1,10-phenanthroline (o-phen) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 100 °C |

The mechanism of the aforementioned copper-catalyzed reaction involves a critical intramolecular carbon-sulfur bond formation step. acs.org The proposed reaction pathway commences with the formation of a key benzothietane-2-imine intermediate. acs.org This intermediate is generated via an intramolecular copper-catalyzed Ullmann coupling reaction, where the sulfur of the thioamide group displaces the bromine atom on the benzene (B151609) ring to form a strained four-membered thietane (B1214591) ring. acs.org

This intramolecular cyclization is a pivotal event in the reaction cascade, setting the stage for the subsequent incorporation of the second sulfur atom. In a different approach, an efficient one-pot, three-component synthesis of 1,3-benzodithiol-2-ylidenes has been reported which involves an in situ copper-catalyzed bis-C-S coupling of dithioate salts with 1-bromo-2-iodobenzenes.

Introduction and Functionalization of the Ethynyl (B1212043) Group

Once the 1,3-benzodithiole core is established, the next synthetic challenge is the introduction of the ethynyl group at the C2 position. This carbon is located between the two sulfur atoms and possesses unique reactivity that can be exploited for functionalization.

The introduction of an ethynyl group at the C2 position can be achieved by reacting a suitable electrophilic benzodithiole precursor with a nucleophilic acetylide reagent. A key electrophilic intermediate is the 1,3-benzodithiolylium ion . researchgate.netsigmaaldrich.com This cation, often prepared and isolated as its tetrafluoroborate (B81430) salt (1,3-benzodithiolylium tetrafluoroborate), is highly reactive towards a wide range of nucleophiles at the C2 position. researchgate.netsigmaaldrich.com The reaction of this salt with an acetylide anion provides a direct and efficient route to 2-alkynyl-2H-1,3-benzodithioles.

An alternative, though less direct, pathway would be a Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This would require the synthesis of a 2-halo-1,3-benzodithiole, which could then be coupled with a terminal alkyne in the presence of palladium and copper catalysts to forge the desired C(sp²)-C(sp) bond. wikipedia.org

The formation of the target compound, 2-ethynyl-2H-1,3-benzodithiole, necessitates the use of a simple acetylide anion. Monolithium acetylide is an ideal reagent for this purpose. It can be prepared by bubbling acetylene (B1199291) gas through a solution of a strong organolithium base, such as n-butyllithium, in an anhydrous solvent like THF at low temperatures.

This pre-formed lithium acetylide acts as a potent C-nucleophile. Its addition to an electrophilic precursor like 1,3-benzodithiolylium tetrafluoroborate would result in the direct formation of the C2-ethynyl bond. sigmaaldrich.com The reaction involves the attack of the acetylide on the electron-deficient C2 carbon of the dithiolylium cation, leading to the formation of the neutral this compound product. sigmaaldrich.com This nucleophilic addition strategy represents a powerful method for creating the terminal alkyne functionality on the benzodithiole scaffold.

Stereoselective Ethynyl Group Incorporation in Syntheses

Achieving stereocontrol at the C2 position of the 1,3-benzodithiole ring during the introduction of an ethynyl group is a synthetic challenge that can be addressed through the use of chiral auxiliaries. These are stereogenic units temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org

One plausible strategy involves the use of chiral oxazolidinones, which are widely employed as auxiliaries in asymmetric synthesis for reactions like alkylations and aldol (B89426) additions. harvard.edu For the synthesis of an enantiomerically enriched this compound, a precursor such as a 1,3-benzodithiole-2-carboxylic acid could be coupled to a chiral oxazolidinone, for instance, one derived from an amino alcohol. The resulting imide provides a rigid chiral environment. Deprotonation at the C2 position would generate a stabilized carbanion, whose conformation is influenced by the steric bulk of the auxiliary. Subsequent reaction with an electrophilic ethynylating agent, such as a bromo- or iodo-alkyne, would proceed with facial selectivity, leading to the preferential formation of one diastereomer. The final step would involve the cleavage of the auxiliary, which can often be recovered for reuse. wikipedia.org

Another approach utilizes camphor-derived auxiliaries. For example, 1,3-dithianes bearing a chiral auxiliary derived from camphor (B46023) have been used to achieve high stereoselectivity in oxidation reactions. rsc.org A similar principle could be applied to the ethynylation of a 2-lithio-1,3-benzodithiole. By attaching a camphor-based chiral auxiliary to the benzene ring of the benzodithiole precursor, the approach of the ethynylating reagent could be sterically hindered on one face of the dithiole ring, thus favoring the formation of one enantiomer.

A novel radical-based method has also been reported for the stereoselective introduction of an ethynyl group into other cyclic systems. nih.gov This method involves an atom transfer 5-exo-cyclization of a silyl-tethered ethynyl group onto a radical center, followed by elimination. nih.gov Adapting this to the 1,3-benzodithiole system would require the synthesis of a precursor with a tethered silyl (B83357) ether and a radical precursor, such as an iodo group, at an appropriate position to facilitate the cyclization and subsequent formation of the C2-ethynyl bond with defined stereochemistry.

| Strategy | Auxiliary/Reagent | Key Step | Potential Outcome |

| Chiral Imide Chemistry | Evans-type Oxazolidinone | Diastereoselective alkylation of a C2-enolate | High diastereomeric excess of the ethynylated product. |

| Substrate Control | Camphor-derived auxiliary on the aromatic ring | Sterically-directed nucleophilic attack | Moderate to high enantiomeric excess. |

| Radical Cyclization | Ethynyldimethylsilyl (EDMS) ether | 5-exo-cyclization and elimination | High stereoselectivity (cis/trans control relative to other substituents). nih.gov |

Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of each component, offer an efficient pathway to complex molecules. researchgate.net The synthesis of the this compound framework is amenable to such strategies.

A potential one-pot, three-component synthesis could involve the reaction of benzene-1,2-dithiol, an ethynyl-containing aldehyde (e.g., propynal), and a dehydrating agent or catalyst. In this scenario, the initial reaction between benzene-1,2-dithiol and the aldehyde would form a hemithioacetal, which would then undergo cyclization via intramolecular nucleophilic attack of the second thiol group, followed by dehydration to yield the this compound.

Drawing inspiration from established MCRs for similar heterocyclic systems, a copper-catalyzed three-component reaction presents a viable route. For instance, the synthesis of 1,2-substituted benzimidazoles has been achieved via a copper-catalyzed reaction between o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.gov A parallel strategy for the benzodithiole target could involve reacting benzene-1,2-dithiol, a terminal alkyne, and an oxidizing agent in the presence of a copper catalyst.

Furthermore, a one-pot, three-component synthesis for novel 1,3-benzodithiol-2-ylidenes has been reported, which involves the reaction of an active methylene (B1212753) compound, carbon disulfide (CS₂), and a 1-bromo-2-iodobenzene, catalyzed by copper. researchgate.net This demonstrates the feasibility of forming the benzodithiole ring system under MCR conditions. A hypothetical adaptation for the target compound could involve benzene-1,2-dithiol, a source for the C2 carbon such as carbon disulfide, and an ethynylating agent in a one-pot process.

| Components | Catalyst/Conditions | Key Transformation | Reference Concept |

| Benzene-1,2-dithiol, Propynal | Acid or Lewis Acid Catalyst | Cyclocondensation | Synthesis of 1,3-dithianes from aldehydes. quimicaorganica.org |

| Benzene-1,2-dithiol, Terminal Alkyne, Oxidant | Copper Catalyst (e.g., CuI) | Oxidative C-S coupling | MCR for benzimidazoles. nih.gov |

| Benzene-1,2-dithiol, CS₂, Ethynylating agent | Copper Catalyst, Base | In situ generation of dithioate and coupling | MCR for 1,3-benzodithiol-2-ylidenes. researchgate.net |

Reaction Mechanism Elucidation for Key Synthetic Transformations

The mechanisms underpinning the synthesis of this compound are crucial for optimizing reaction conditions and extending the methodology. Two key transformations are the formation of the benzodithiole ring and the introduction of the C2-substituent.

Mechanism of Copper-Catalyzed Benzodithiole Ring Formation:

The synthesis of benzodithiole derivatives can be achieved through copper-catalyzed reactions. acs.orgnih.gov A plausible mechanism for the formation of the 1,3-benzodithiole ring from a precursor like a 2-halobenzothioamide involves a copper(I) catalyst. acs.org An alternative pathway could start from benzene-1,2-dithiol and a suitable C1 electrophile.

In a copper-catalyzed reaction involving a 2-bromo-benzothioamide and a sulfur source, a proposed mechanism begins with the formation of a copper thiolate adduct. acs.org This is followed by oxidative addition into the C-Br bond, creating a five-membered cupracycle intermediate. Subsequent insertion of a sulfur atom can lead to a larger metallacycle, which upon reductive elimination, yields the benzodithiole product and regenerates the copper(I) catalyst. acs.org This type of copper-catalyzed C-S bond formation is a well-established process in heterocyclic synthesis. rsc.orgorganic-chemistry.org

Mechanism of Ethynyl Group Incorporation:

The introduction of the ethynyl group at the C2 position typically proceeds via a nucleophilic substitution or addition pathway. Starting from 2-unsubstituted-2H-1,3-benzodithiole, the C2 proton is acidic and can be removed by a strong base, such as butyllithium, to form a nucleophilic 2-lithio-1,3-benzodithiole anion. quimicaorganica.org This anion can then react with an electrophilic ethynyl source, like a bromoalkyne, in a standard SN2-type reaction to furnish the desired product.

Alternatively, if the synthesis starts with benzene-1,2-dithiol and an ethynyl aldehyde (propynal), the mechanism involves the acid-catalyzed formation of a thioacetal. organic-chemistry.org

Protonation of the aldehyde carbonyl group activates it towards nucleophilic attack.

One of the thiol groups of benzene-1,2-dithiol attacks the carbonyl carbon, forming a hemithioacetal.

Protonation of the hydroxyl group followed by elimination of water generates a sulfenium ion.

The second thiol group attacks the sulfenium ion in an intramolecular fashion, leading to the formation of the five-membered dithiole ring.

Deprotonation by a base regenerates the catalyst and yields the final this compound product.

This sequence of steps is analogous to the well-established mechanism for the formation of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds and dithiols. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Ethynyl (B1212043) Functionality

The terminal alkyne is a versatile functional group that readily participates in numerous organic reactions.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The ethynyl group of 2-Ethynyl-2H-1,3-benzodithiole is an excellent substrate for cycloaddition reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly prominent. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, yielding a stable triazole ring. This methodology is widely employed for the synthesis of complex molecules due to its high functional group tolerance and mild reaction conditions.

Transition Metal-Catalyzed Coupling Reactions of the Terminal Alkyne

The terminal alkyne of this compound can undergo a variety of transition metal-catalyzed coupling reactions. These reactions are fundamental in carbon-carbon bond formation and include well-established methods such as the Sonogashira, Heck, and Glaser couplings.

Sonogashira Coupling: This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. It is a powerful tool for the synthesis of substituted alkynes.

Heck Coupling: While less common for terminal alkynes, under specific conditions, the ethynyl group can participate in Heck-type reactions.

Glaser Coupling: This reaction facilitates the oxidative coupling of terminal alkynes to form symmetrical diynes, typically using a copper salt as the catalyst.

Nucleophilic and Electrophilic Additions to the Triple Bond

The carbon-carbon triple bond in the ethynyl group is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition: The π-system of the alkyne can be attacked by nucleophiles, particularly when activated by a suitable metal catalyst. This can lead to the formation of vinyl derivatives.

Electrophilic Addition: The triple bond can react with various electrophiles. For instance, the addition of hydrogen halides (HX) or halogens (X₂) proceeds via an initial electrophilic attack on the alkyne, leading to the corresponding vinyl halides or dihaloalkenes.

Modifications and Reactions of the 1,3-Benzodithiole (B1625575) Core

The 1,3-benzodithiole moiety also possesses distinct reactive sites that can be selectively modified.

Oxidative Derivatizations (e.g., with m-CPBA, hydrogen peroxide)

The sulfur atoms within the 1,3-benzodithiole ring are susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can lead to the formation of the corresponding sulfoxides and sulfones. The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. These oxidized derivatives exhibit altered electronic properties and steric profiles compared to the parent molecule.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 1,3-benzodithiole core is electron-rich and can undergo electrophilic aromatic substitution reactions. The dithiole moiety acts as an ortho-, para-directing group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions allow for the introduction of a wide range of functional groups onto the aromatic ring, further expanding the chemical diversity of derivatives obtainable from this compound. For instance, the electron-rich benzodithiole core can undergo electrophilic substitution at the C4 and C6 positions. vulcanchem.com

The 1,3-benzodithiolylium ion, which can be generated from 2-alkoxy- and 2-alkylthio-1,3-benzodithioles, is highly reactive towards a variety of nucleophiles at the 2-position, leading to the formation of corresponding 1,3-benzodithioles. researchgate.net This reactivity highlights the electrophilic nature of the C2 position in the cationic form.

Sulfur Atom Reactivity and Functionalization

The sulfur atoms within the 1,3-benzodithiole scaffold are key centers of reactivity, primarily due to the nucleophilicity of sulfur and its ability to exist in higher oxidation states. Functionalization of these atoms provides a direct route to modify the electronic properties and steric profile of the molecule.

Research into the reactivity of 2,2-disubstituted 1,3-benzodithioles has demonstrated that the sulfur atoms can be readily oxidized. The use of oxidizing agents such as lead tetraacetate leads predominantly to the formation of the corresponding sulfoxides and disulfoxides. publish.csiro.auresearchgate.net The oxidation can exhibit stereoselectivity. For instance, the oxidation of 2-butyl-2-methyl-1,3-benzodithiole with lead tetraacetate in acetic acid yields 2-butyl-2-methyl-1,3-benzodithiole 1-oxide as a mixture of two separable isomers. publish.csiro.au This reactivity highlights that the sulfur atoms are susceptible to electrophilic attack, a characteristic feature that can be exploited for further derivatization. publish.csiro.au

Further oxidation can lead to the formation of the 1,3-benzodithiole-1,1,3,3-tetraoxide. This fully oxidized derivative has been utilized as a pronucleophile in palladium-catalyzed three-component coupling reactions, showcasing how functionalization of the sulfur atoms can invert the electronic character of the molecule, turning it into a useful building block for carbon-carbon bond formation. acs.org

| Substrate | Reagent(s) | Conditions | Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Butyl-2-methyl-1,3-benzodithiole | Lead tetraacetate | Acetic acid, 80°C, 48 h | 2-Butyl-2-methyl-1,3-benzodithiole 1-oxide | Product obtained as a mixture of two separable isomers. publish.csiro.au | publish.csiro.au |

| 2-Hexyl-2-methyl-1,3-benzodithiole | Lead tetraacetate | Acetic acid | 2-Hexyl-2-methyl-1,3-benzodithiole 1-oxide | Analogous to the butyl derivative, formed two isomers. publish.csiro.au | publish.csiro.au |

| Spiro[1,3-benzodithiole-2,1'-cyclohexane] | Lead tetraacetate | Acetic acid | Spiro[1,3-benzodithiole-2,1'-cyclohexane] 1-oxide and 1,3-dioxide | Yielded both mono- and di-oxidized products. publish.csiro.au | publish.csiro.au |

Cascade Reactions and Skeletal Rearrangements Induced by this compound Structure

The unique juxtaposition of a reactive ethynyl group at the C2 position and the dithiole ring in the 2-ethynyl-1,3-benzodithiole framework serves as a powerful trigger for complex cascade reactions and skeletal rearrangements. While direct studies on this compound are limited, extensive research on the closely related analogue, 2-ethynyl-1,3-dithiolane, provides significant insight into the potential reaction pathways. ugent.beacs.orgugent.be

A prominent example is the gold(I)-catalyzed dearomative (3+2) cycloaddition with indoles. acs.orgugent.be This reaction is not a simple cycloaddition but a sophisticated cascade process. The proposed mechanism initiates with the coordination of the gold(I) catalyst to the alkyne. This is followed by a key skeletal rearrangement: an intramolecular 1,2-sulfur migration from the dithiolane ring onto the activated alkyne. This rearrangement generates a crucial vinylgold carbenoid species, which can be represented as a dithio-stabilized allyl cation intermediate. ugent.bebeilstein-journals.org This transient 1,3-dipole is then intercepted by the indole (B1671886) nucleophile in a (3+2) cycloaddition, leading to the formation of complex cyclopentane-fused indolines with excellent control over relative stereochemistry. acs.orgugent.be This cascade efficiently constructs three new stereocenters in a single operation. acs.org

This reactivity paradigm underscores a mechanistic dichotomy where the 2-ethynyl-dithiole structure, under gold catalysis, can behave as a vinylgold carbenoid, leading to cyclopropanation with simple olefins, or as a dithioallyl cation for (3+2) cycloadditions with electron-rich partners like indoles. acs.orgbeilstein-journals.org

Other types of rearrangements are also known for related benzodithiole systems. For example, copper-catalyzed syntheses of benzodithioles from 2-bromo-benzothioamides proceed through an unexpected sulfur rearrangement, indicating the kinetic accessibility of pathways involving the cleavage and reformation of the dithiole skeleton. Current time information in Bangalore, IN.acs.org These reactions highlight the lability of the sulfur-containing ring and its potential to participate in complex transformations leading to diverse heterocyclic frameworks. Current time information in Bangalore, IN.acs.org

| Indole Substrate | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| N-Tosyl-3-methylindole | (IPr)AuCl, AgSbF₆, DCE, 40 °C | Cyclopentane-fused indoline | Generates three new stereocenters with high diastereoselectivity. acs.org | acs.orgugent.be |

| N-Benzyl-3-methylindole | (IPr)AuCl, AgSbF₆, DCE, 40 °C | Corresponding cyclopentane-fused indoline | Tolerant of N-benzyl protecting group. ugent.be | ugent.be |

| N-Tosyl-3-phenylindole | (IPr)AuCl, AgSbF₆, DCE, 40 °C | Corresponding cyclopentane-fused indoline | Accommodates aryl substituents at the C3 position. ugent.be | ugent.be |

| 5-Bromo-N-tosyl-3-methylindole | (IPr)AuCl, AgSbF₆, DCE, 40 °C | Corresponding cyclopentane-fused indoline | Reaction is tolerant of electron-withdrawing groups on the indole ring. acs.org | acs.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) provides detailed information about the chemical environment and connectivity of hydrogen atoms within a molecule. For 2-Ethynyl-2H-1,3-benzodithiole, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. The specific shifts and coupling patterns are influenced by the substitution on the ring. The proton of the ethynyl (B1212043) group (C≡C-H) is expected to resonate at a distinct chemical shift, providing a key diagnostic signal.

Detailed ¹H NMR data for related benzodithiole structures show aromatic protons in regions such as δ 7.14-7.16 (m, 2H), 7.35-7.37 (m, 2H), and 7.38-7.40 (m, 2H). rsc.org

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton. The number of unique carbon signals confirms the molecular symmetry. In this compound, the carbons of the benzene ring, the dithiole ring, and the ethynyl group will each have characteristic chemical shifts. The quaternary carbons, such as those in the C=S group and the ethynyl C≡C bond, are particularly noteworthy.

For analogous benzodithiole compounds, ¹³C NMR signals have been reported at values including δ 122.5, 129.2, and 131.5, corresponding to the aromatic carbons. rsc.org

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons: 7.0-8.0 (m) | Aromatic Carbons: 120-140 |

| Ethynyl Proton: Variable | Ethynyl Carbons: 70-90 |

| Dithiole Proton: Variable | Dithiole Carbon: Variable |

m = multiplet

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and, consequently, the elemental composition of a compound. mun.ca This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS provides an exact mass measurement, confirming the presence and number of carbon, hydrogen, and sulfur atoms. acs.orgrsc.org

| Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. utdallas.edu Key characteristic absorption bands in the IR spectrum of this compound would include:

C≡C-H stretch: A sharp, often weak to medium intensity band around 3300 cm⁻¹. libretexts.org

C≡C stretch: A weak, sharp absorption in the region of 2100-2260 cm⁻¹. utdallas.edulibretexts.org

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region. vscht.cz

C-S stretch: Generally observed in the fingerprint region, below 800 cm⁻¹.

These distinct vibrational frequencies provide strong evidence for the presence of the ethynyl and benzodithiole moieties. rsc.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Alkyne C≡C-H | ~3300 |

| Alkyne C≡C | 2100-2260 |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1450-1600 |

| C-S | <800 |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For crystalline solids, X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. mjcce.org.mkresearchpublish.com This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. ijcce.ac.ir For this compound, a single-crystal X-ray structure would reveal the planarity of the benzodithiole ring system and the geometry of the ethynyl substituent. acs.org

| Technique | Information Obtained |

| X-ray Diffraction Analysis | 3D molecular structure, bond lengths, bond angles, crystal packing. |

Elucidation of Electronic Structure via Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful technique utilized to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This method provides direct experimental measurement of ionization potentials, which correspond to the energies of molecular orbitals (MOs), offering profound insights into bonding and electronic delocalization. While direct He(I) photoelectron spectroscopic data for this compound is not extensively documented in the literature, analysis of related 1,3-benzodithiole (B1625575) derivatives provides a solid foundation for understanding its electronic characteristics.

The electronic structure of the 1,3-benzodithiole core is characterized by a rich interplay between the π-system of the benzene ring and the lone pair orbitals of the sulfur atoms. The highest occupied molecular orbitals (HOMOs) in these systems are typically of π-character, arising from the delocalization of electrons across the fused ring system, or are localized on the sulfur atoms as non-bonding lone pairs (n_S). The relative ordering and energy of these orbitals are sensitive to the nature of the substituent at the C2 position.

For instance, studies on 1,3-benzodithiole-2-thione (B1218078) have determined a vertical ionization energy of 8.14 eV. smolecule.com This value is attributed to the removal of an electron from the HOMO, which possesses significant contribution from the π-system and the sulfur atoms. smolecule.com The electronic configuration is stabilized by the extensive delocalization between the benzene and dithiole rings. smolecule.com

The substituent at the 2-position of the 1,3-benzodithiole ring plays a crucial role in modulating the electronic properties. Electron-donating groups, such as alkyl or silyl (B83357) groups, are known to decrease the ionization potential (and correspondingly, the oxidation potential) by raising the energy of the HOMO. researchgate.netresearchgate.net Conversely, the introduction of an ethynyl group at the C2 position, as in this compound, is expected to have a significant impact on the electronic structure. The ethynyl moiety is a π-accepting and σ-withdrawing group, which would lead to a stabilization (lowering of energy) of the molecular orbitals of the benzodithiole system. This effect would consequently increase the ionization energy compared to the parent 1,3-benzodithiole or its alkyl-substituted analogues.

The PES spectrum of this compound would be expected to display a series of bands corresponding to ionization from different molecular orbitals. The first band, representing the lowest ionization energy, would correspond to the HOMO. Theoretical calculations and comparison with related organosulfur heterocycles suggest that the higher-lying occupied orbitals are a mix of π-orbitals from the aromatic ring and the dithiole moiety, as well as the sulfur lone pair orbitals. The interaction of the ethynyl π-system with the dithiole ring's π-system would likely lead to new, delocalized molecular orbitals.

Detailed analysis would involve comparing the experimental spectrum with quantum chemical calculations to assign the observed ionization bands to specific molecular orbitals. This would elucidate the extent of interaction between the ethynyl group and the benzodithiole framework and provide a comprehensive picture of the electronic landscape of the molecule.

Table of Ionization Energies for Related 1,3-Benzodithiole Derivatives

| Compound Name | Substituent at C2 | Vertical Ionization Energy (eV) |

| 1,3-Benzodithiole-2-thione | =S (Thione) | 8.14 smolecule.com |

| 2-Silyl-1,3-benzodithiole | Silyl group | Lower than parent compound researchgate.netresearchgate.net |

| 2-Ethyl-2H-1,3-benzodithiole | Ethyl group | Data not available |

| This compound | Ethynyl group | Predicted to be > 8.14 eV |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Through various computational techniques, the electronic landscape of 2-Ethynyl-2H-1,3-benzodithiole can be meticulously mapped.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com A key aspect of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ajchem-a.com

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich benzodithiole ring system, particularly involving the p-orbitals of the sulfur atoms. The LUMO, conversely, would be expected to have significant contributions from the π-antibonding orbitals of the ethynyl (B1212043) group and the aromatic ring. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and greater polarizability. libretexts.org In studies of related 1,2,3-triazole derivatives, the HOMO-LUMO gap was found to be a key indicator of electronic properties. mdpi.comchemicalpapers.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

This table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) to illustrate the typical values obtained for such a molecule.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital, electron-donating capacity |

| LUMO | -1.80 | Lowest Unoccupied Molecular Orbital, electron-accepting capacity |

| Energy Gap (ΔE) | 4.45 | Indicates moderate chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the net electrostatic effect of the total charge distribution (electrons and nuclei) and is invaluable for predicting sites of electrophilic and nucleophilic attack.

An MEP analysis of this compound would visualize regions of negative electrostatic potential (typically colored red or yellow), indicating electron-rich areas susceptible to electrophilic attack. These would be expected around the lone pairs of the sulfur atoms and the π-system of the ethynyl triple bond. Regions of positive potential (colored blue) correspond to electron-poor areas, primarily around the hydrogen atoms, which are susceptible to nucleophilic attack.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. This analysis can characterize the nature of bonds (e.g., covalent vs. ionic) and identify non-covalent interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax), the intensity of these absorptions (oscillator strength, f), and the nature of the corresponding electronic transitions. The primary transitions in such a conjugated system are expected to be of the π → π* type, involving the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO).

Table 2: Illustrative Predicted UV-Vis Spectral Data for this compound

This table shows hypothetical results from a TD-DFT calculation, providing insight into the molecule's expected absorption properties in a solvent like ethanol.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 315 | 0.45 | HOMO → LUMO | π → π |

| 280 | 0.21 | HOMO-1 → LUMO | π → π |

| 255 | 0.18 | HOMO → LUMO+1 | π → π* |

Reaction Mechanism Modeling and Transition State Calculations

Theoretical modeling is a powerful asset for mapping out potential reaction pathways and understanding reaction mechanisms at a molecular level. sioc-journal.cn By calculating the potential energy surface for a given reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). beilstein-journals.org The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate.

For this compound, a relevant reaction to model would be a copper-catalyzed cycloaddition at the ethynyl group, a common transformation for terminal alkynes. mdpi.com DFT calculations could be used to elucidate the step-by-step mechanism, including ligand exchange, oxidative addition, and reductive elimination steps. mdpi.com Studies on the synthesis of benzodithiole skeletons have successfully used such methods to propose detailed mechanisms. researchgate.netnih.govacs.org This analysis would identify the rate-determining step of the reaction. rsc.org

Table 3: Illustrative Energy Profile for a Hypothetical Reaction of this compound

This table provides a hypothetical relative free energy profile (ΔG, in kcal/mol) for a modeled reaction pathway, illustrating how computational chemistry can map the energetic landscape of a chemical transformation.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| TS1 | First Transition State | +22.5 (Rate-determining step) |

| Intermediate 2 | Ring-closed intermediate | +2.7 |

| TS2 | Second Transition State | +15.8 |

| Products | Final cycloaddition product | -18.9 |

Conformational Analysis and Molecular Dynamics Simulations

While the 1,3-benzodithiole (B1625575) ring is largely planar and rigid, the molecule possesses conformational flexibility primarily related to the rotation of the ethynyl substituent. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule.

Molecular dynamics (MD) simulations provide a more dynamic picture, modeling the atomic motions of the molecule over time. nih.gov An MD simulation of this compound could reveal the flexibility of the ethynyl group, vibrational motions of the ring system, and how the molecule interacts with solvent molecules. Such simulations are crucial for understanding the behavior of molecules in realistic environments and can provide insights into properties like solvation and transport. mdpi.comekb.eg

Solvent Effects and Environmental Influences on Electronic Properties

The surrounding environment, particularly the solvent, can profoundly influence the electronic and photophysical properties of π-conjugated organic molecules such as this compound. These interactions are critical in understanding and predicting the behavior of the compound in various applications, from organic electronics to sensing. Computational chemistry provides powerful tools to model these complex interactions, offering insights into how different media alter the molecule's electronic structure.

Theoretical investigations of environmental influences typically employ quantum mechanical methods like Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for excited states. mun.caacademie-sciences.fr To simulate a solvent environment, these calculations are often coupled with a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. shd-pub.org.rs This approach allows for the calculation of molecular properties in different solvents, providing a theoretical basis for experimentally observed phenomena. shd-pub.org.rsd-nb.info

A primary manifestation of solvent-solute interactions is solvatochromism , where the absorption or emission spectrum of a compound shifts in response to the solvent's polarity. wikipedia.org This shift occurs because the solvent stabilizes the electronic ground state and the excited state to different extents. wikipedia.orgnumberanalytics.com A bathochromic shift (red shift) to longer wavelengths is observed when the excited state is more stabilized by the solvent than the ground state, a phenomenon known as positive solvatochromism. wikipedia.org Conversely, a hypsochromic shift (blue shift) to shorter wavelengths, or negative solvatochromism, occurs when the ground state is more stabilized. wikipedia.org

For donor-π-acceptor systems, an increase in solvent polarity often leads to a bathochromic shift due to the larger dipole moment of the excited state compared to the ground state. While specific experimental data for this compound is not extensively documented, theoretical calculations on analogous dithiafulvene and benzodithiole derivatives suggest that its electronic transitions would be sensitive to the solvent medium. researchgate.netresearchgate.net The following table illustrates the expected solvatochromic behavior for a molecule of this class, showing a bathochromic shift in the primary absorption band (λmax) as solvent polarity increases.

Table 1: Representative Solvent Effects on the Calculated Absorption Maximum (λmax) of a Dithiole-based Compound This table is illustrative and based on typical results for structurally related compounds.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Shift Type |

|---|---|---|---|

| n-Hexane | 1.88 | 350 | Reference |

| Toluene | 2.38 | 354 | Bathochromic |

| Chloroform | 4.81 | 359 | Bathochromic |

| Acetone | 20.7 | 365 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 372 | Bathochromic |

Beyond spectral shifts, solvents also modulate the fundamental electronic structure, including the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infonumberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's reactivity, stability, and optical properties. shd-pub.org.rs

Table 2: Representative Data from DFT Calculations on the Effect of Solvent Polarity on Electronic Properties This table is illustrative and based on general trends observed for analogous heterocyclic compounds.

| Solvent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (μ, Debye) |

|---|---|---|---|---|

| Gas Phase | -5.85 | -1.90 | 3.95 | 2.1 |

| Toluene | -5.92 | -1.99 | 3.93 | 2.5 |

| Acetone | -6.05 | -2.15 | 3.90 | 3.1 |

| Ethanol | -6.08 | -2.19 | 3.89 | 3.2 |

| Dimethyl Sulfoxide (DMSO) | -6.12 | -2.24 | 3.88 | 3.4 |

Applications in Advanced Organic Materials and Polymer Chemistry

Monomer Design for Conjugated Polymer Systems

The design of the monomer is the foundational step in tailoring the properties of a conjugated polymer. The structure of 2-Ethynyl-2H-1,3-benzodithiole suggests its utility as a versatile building block for creating polymers with specific electronic and optical characteristics.

The incorporation of monomers into a polymer chain is achieved through various cross-coupling reactions. The terminal ethynyl (B1212043) (acetylene) group on this compound makes it an ideal candidate for Sonogashira coupling polymerization. mdpi.com This reaction, catalyzed by palladium and copper complexes, efficiently couples terminal alkynes with aryl halides, directly integrating the ethynyl unit into the polymer backbone. mdpi.com

A powerful strategy in modern polymer design is the creation of donor-acceptor (D-A) copolymers. nih.govrsc.org These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the main chain. This architecture induces an intramolecular charge transfer (ICT) from the donor to the acceptor unit, which significantly lowers the polymer's band gap. nih.gov The ability to tune the band gap allows for precise control over the material's absorption and emission properties, making it possible to design polymers for specific functions, such as absorbing a broad range of the solar spectrum in photovoltaics. mdpi.comrsc.org

The 1,3-benzodithiole (B1625575) moiety, being a sulfur-rich heterocycle, is expected to function as an electron-donating unit. Therefore, this compound could be copolymerized with a variety of monomers containing strong electron-accepting groups. Widely used acceptor units include benzothiadiazole (BT) and its derivatives, which are known for their strong electron-withdrawing nature. rsc.orgrsc.org The combination of a benzodithiole donor with a benzothiadiazole acceptor would create a D-A polymer with a tunable, low band gap, suitable for applications in organic electronics. rsc.orgpolyu.edu.hk

Polymerization Mechanisms and Control

The method of polymerization and the ability to control the reaction are critical for achieving polymers with desired molecular weights, solubility, and processability.

As mentioned, the Sonogashira coupling is a key method for polymerizing ethynyl-functionalized monomers. mdpi.com The reaction is typically catalyzed by a combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt like copper(I) iodide (CuI), in the presence of a base such as diisopropylamine. mdpi.com This catalytic system allows the polymerization to proceed under relatively mild conditions, preserving the integrity of other functional groups on the monomers.

Besides the Sonogashira reaction, other transition metal-catalyzed reactions like Suzuki and Stille couplings are workhorse methods for synthesizing D-A copolymers. nih.govmetu.edu.tr In a typical Suzuki polymerization, a boronic ester-functionalized monomer is coupled with a halogenated monomer in the presence of a palladium catalyst and a base. mdpi.com A monomer like this compound could be first functionalized with boronic esters or halides to make it suitable for these polymerization techniques, allowing for its incorporation into a wider variety of polymer architectures.

For monomers containing two terminal ethynyl groups, a significant challenge is achieving selective polymerization at only one of the acetylene (B1199291) bonds to form linear polymers, while avoiding cross-linking that leads to insoluble and unprocessable networks. nih.gov Although this compound possesses a single ethynyl group, the principles of selectivity are crucial when designing more complex monomers based on its structure. Studies on the polymerization of diethynylarenes show that reaction conditions play a critical role. Factors such as the choice of catalyst, solvent, temperature, and monomer concentration can be tuned to favor the formation of linear, soluble polymers over cross-linked materials. nih.gov In some cases, radical polymerization has been explored, but this method often results in the formation of a cross-linked polymer network. nih.gov Careful control over the polymerization mechanism is therefore essential to produce materials suitable for device fabrication.

Performance Assessment in Organic Electronic Devices

The ultimate test of a new conjugated polymer is its performance in an electronic device. Polymers incorporating units analogous to this compound would be evaluated based on their charge transport and photovoltaic properties.

In Organic Field-Effect Transistors (OFETs), the primary figure of merit is the charge carrier mobility, which measures how quickly charges can move through the material. High mobility is essential for fast-switching transistors. Donor-acceptor copolymers based on benzothiadiazole have demonstrated promising performance, with hole mobilities reaching as high as 0.67 cm² V⁻¹ s⁻¹. rsc.org Some advanced D-A polymers have shown balanced ambipolar transport, with both high electron and hole mobilities, for instance, up to 0.95 cm² V⁻¹ s⁻¹ for electrons and 0.50 cm² V⁻¹ s⁻¹ for holes. nih.gov

In Organic Photovoltaics (OPVs), the key metric is the power conversion efficiency (PCE), which is the ratio of electrical power produced to the power of the incident sunlight. The PCE is determined by the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The design of D-A polymers with low band gaps is critical for maximizing Jsc by absorbing a larger portion of the solar spectrum. For example, a polymer semiconductor incorporating a highly electron-deficient 2,1,3-benzothiadiazole-5,6-dicarboxylicimide unit achieved a PCE of 4.15% with a very high Voc, corresponding to a remarkably small energy loss of only 0.44 eV. nih.gov

The table below summarizes the performance of various donor-acceptor polymers containing sulfur-based heterocycles, providing a benchmark for the potential performance of materials derived from this compound.

| Polymer Type | Acceptor Unit | Device Type | Key Performance Metric | Value |

| D-A Copolymer | Benzothiadiazole | OFET | Hole Mobility | 0.67 cm² V⁻¹ s⁻¹ rsc.org |

| D-A Copolymer | Benzothiadiazole-dicarboxylicimide | OFET | Electron Mobility | 0.86 cm² V⁻¹ s⁻¹ nih.gov |

| D-A Copolymer | Benzothiadiazole-dicarboxylicimide | OFET | Hole Mobility | 0.51 cm² V⁻¹ s⁻¹ nih.gov |

| D-A Copolymer | Benzothiadiazole-dicarboxylicimide | OPV | Power Conversion Efficiency (PCE) | 4.15% nih.gov |

| D-A Copolymer | Benzothiadiazole-dicarboxylicimide | OPV | Energy Loss | 0.44 eV nih.gov |

Applications in Organic Solar Cells (OSCs)

There is currently no specific data available in the scientific literature detailing the use or performance of this compound as a donor or acceptor material in organic solar cells. Research in the field of OSCs often explores various derivatives of benzodithiophene and other sulfur-containing heterocycles to enhance power conversion efficiencies. For instance, the modification of benzodithiophene with different side groups has been a successful strategy to create high-performance polymer donors. nankai.edu.cn However, studies specifically incorporating the this compound moiety are not presently found in published research.

Development for Organic Field-Effect Transistors (OFETs)

Similarly, the application of this compound in the development of organic field-effect transistors has not been specifically reported. The broader family of benzodithiole derivatives has been investigated for their potential in OFETs, but research has not singled out the 2-ethynyl variant. The performance of such materials in OFETs is highly dependent on their molecular structure, which influences factors like charge carrier mobility and on/off ratios. Without specific studies, the potential of this compound in this application remains theoretical.

Contribution to the Synthesis of Organic Conductors and Metallic Materials

The synthesis of organic conductors often involves the polymerization of monomers that can form highly ordered, conjugated polymer chains, facilitating charge transport. While ethynyl groups can be utilized in polymerization reactions, such as Sonogashira coupling, to create conjugated polymers, there is no specific literature available that describes the use of this compound as a monomer for the synthesis of organic conductors or metallic materials. mdpi.com The potential of polymers derived from this specific monomer is therefore not documented.

Development of Materials with Tunable Photophysical and Electrical Characteristics

The development of materials with tunable properties is a significant area of research in organic electronics. The introduction of an ethynyl group into a conjugated system can influence its electronic and optical properties. For example, ethynylene spacers have been shown to affect the band gap and absorption spectra of alternating copolymers. mdpi.com However, in the absence of synthesized and characterized materials based on this compound, any discussion on the tunability of its photophysical and electrical characteristics would be speculative. Research on related benzothiadiazole derivatives has shown that structural modifications can lead to significant changes in their photophysical properties, but this cannot be directly extrapolated to the specific, unstudied compound .

Organometallic Chemistry and Catalysis Involving 2 Ethynyl 2h 1,3 Benzodithiole

Coordination Chemistry as a Ligand

The coordination chemistry of 2-Ethynyl-2H-1,3-benzodithiole is anticipated to be rich and versatile, owing to the presence of multiple potential coordination sites: the ethynyl (B1212043) group and the sulfur atoms of the dithiole ring. However, specific studies detailing its coordination behavior are not prevalent in the current scientific literature. The following sections extrapolate potential coordination modes and design principles based on related compounds.

Metal-Ethynyl Coordination Modes (e.g., Ru(II), Co(III) complexes)

Terminal alkynes are well-established ligands in organometallic chemistry, capable of coordinating to metal centers in several ways. For a ligand like this compound, coordination to ruthenium(II) or cobalt(III) centers would likely involve the π-system of the ethynyl group. While specific complexes with this compound are not documented, the general reactivity of terminal alkynes with transition metals suggests potential for both η²-alkyne and vinylidene complexes upon activation.

The broader class of dithiolene ligands, which share the sulfur-based coordination motif, has been studied with cobalt. Cobalt-dithiolene complexes are known to be active in catalytic proton reduction, highlighting the electronic versatility of the sulfur-rich coordination environment. nih.govacs.orgresearchgate.netnih.gov This suggests that the benzodithiole moiety could play a significant role in stabilizing different oxidation states of a coordinated cobalt center.

Ligand Design and Tuning of Metal Centers via the Benzodithiole Scaffold

The benzodithiole scaffold offers a robust framework that can be functionalized to tune the electronic and steric properties of a coordinated metal center. The introduction of an ethynyl group at the 2-position provides a direct and rigid linkage point for metal coordination. The electronic nature of the benzodithiole ring, influenced by substituents on the benzene (B151609) ring, could be used to modulate the electron-donating or -withdrawing properties of the ligand, thereby influencing the reactivity of the metal center.

Synthesis and Characterization of Novel Organometallic Complexes

The synthesis of organometallic complexes involving this compound would likely proceed through standard ligand substitution or addition reactions. For instance, reaction with a suitable ruthenium(II) precursor, such as a p-cymene (B1678584) ruthenium dimer, could lead to the formation of a Ru(II)-alkyne complex. mdpi.com Similarly, cobalt complexes could potentially be synthesized from cobalt(II) or cobalt(III) starting materials. nih.govresearchgate.net

Characterization of such novel complexes would rely on a combination of spectroscopic techniques, including NMR spectroscopy (¹H, ¹³C), infrared spectroscopy (to observe the C≡C stretching frequency upon coordination), and X-ray crystallography to definitively determine the coordination geometry.

Catalytic Applications of Derived Organometallic Complexes

While specific catalytic applications of organometallic complexes derived from this compound are not reported, the structural motifs present in the ligand suggest potential roles in several catalytic transformations.

Role in C-H Activation Processes

Transition metal-catalyzed C-H activation is a powerful tool for the efficient synthesis of complex organic molecules. nih.govacs.org Sulfur-containing directing groups have been shown to be effective in guiding transition metals to activate specific C-H bonds. rsc.org The sulfur atoms in the benzodithiole ring of this compound could potentially act as directing groups, facilitating intramolecular C-H activation processes. Furthermore, the ethynyl moiety itself can participate in C-H activation/cyclization cascades with various substrates. chemrxiv.org

Participation in Cross-Coupling Reactions (e.g., Ullmann-type couplings)

Benzodithiole derivatives have been synthesized via copper-catalyzed Ullmann-type cross-coupling reactions. nih.govresearchgate.netrsc.orgnih.govacs.orgacs.org These reactions typically involve the coupling of an aryl halide with a sulfur nucleophile. While this compound itself would be a product of such a synthesis rather than a catalyst component, its derived metal complexes could potentially catalyze similar cross-coupling reactions. The design of ligands for Ullmann couplings is an active area of research, and the unique electronic properties of a benzodithiole-based ligand could offer advantages in stabilizing the copper catalyst. nih.govnih.govumich.eduarkat-usa.org

Below is a table summarizing the general conditions for copper-catalyzed synthesis of benzodithiole derivatives, which could be adapted for the synthesis of the title compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | o-phenanthroline | Cs₂CO₃ | DMF | 100 |

This table represents typical conditions for the synthesis of benzodithiole derivatives via Ullmann-type couplings and is not specific to this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the organometallic chemistry and catalysis involving the compound This compound that aligns with the requested article structure.

The performed searches for "this compound" in the context of:

Catalysis of cycloaddition reactions

Mechanistic investigations of its organometallic catalytic cycles

The development of homogeneous and heterogeneous catalysts derived from it

did not yield any relevant research findings. The scientific literature that discusses benzodithiole derivatives does not specifically mention the 2-ethynyl substituted version in the contexts required by the outline. Similarly, general literature on organometallic catalysis and cycloaddition reactions does not name this particular compound as a ligand, catalyst, or subject of mechanistic study.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

Table of Compounds Mentioned

Supramolecular Chemistry and Self Assembly Architectures

Design Principles for Supramolecular Assembly Utilizing 2-Ethynyl-2H-1,3-benzodithiole

The design of supramolecular assemblies using this compound is guided by the strategic exploitation of its structural features to direct non-covalent interactions. The core design principles revolve around the interplay of the aromatic system, the sulfur atoms, and the ethynyl (B1212043) functional group.

Hierarchical Assembly: Self-assembly is a process where ordered supramolecular structures are formed through weak intermolecular interactions. mdpi.com For this compound, this can be envisioned as a hierarchical process. Primary interactions, such as π-π stacking of the benzodithiole rings, can lead to the formation of one-dimensional stacks or layers. smolecule.comgeorgetown.edu Secondary interactions, like C-H...π or sulfur-mediated contacts, can then organize these primary structures into more complex three-dimensional networks.

Symmetry and Stoichiometry: In multicomponent systems, the symmetry of the interacting molecules and the stoichiometry of the components are critical. By pairing this compound with complementary molecules, it is possible to program the formation of discrete, well-defined supramolecular ensembles. d-nb.info

Solvent Influence: The choice of solvent can significantly impact the hydrophobic and solvophobic effects, thereby influencing the stability and structure of the supramolecular assembly. Hydrophobic interactions often play a crucial role in the self-assembly of molecules in aqueous media. nih.gov

The strategic incorporation of these principles allows for the rational design of complex, functional supramolecular systems based on the this compound scaffold.

Directed Self-Assembly for Ordered Nanostructures

The principles of molecular recognition and self-assembly can be harnessed to direct this compound into well-defined, ordered nanostructures. mdpi.comacs.org This bottom-up approach is a cornerstone of nanotechnology.

Surface-Mediated Assembly: When deposited on a suitable substrate, molecules like this compound can self-assemble into two-dimensional (2D) ordered patterns. The balance between molecule-molecule interactions (π-stacking, hydrogen bonding) and molecule-surface interactions dictates the final structure. acs.org The ethynyl group can play a crucial role in mediating these interactions and defining the resulting 2D architecture. acs.org

Solution-Phase Assembly: In solution, the controlled precipitation or solvent evaporation can lead to the formation of one-dimensional (1D) nanostructures like nanowires, nanoribbons, or nanotubes. acs.org The anisotropic nature of the interactions involving the planar benzodithiole core and the linear ethynyl group makes this compound a promising candidate for forming such 1D assemblies.

Coordination-Driven Self-Assembly: Although this article focuses on the pure compound, it is noteworthy that the ethynyl group can be readily functionalized or used in "click" reactions to attach coordinating moieties. mdpi.com This would enable the use of metal-ligand interactions to drive the self-assembly of discrete, highly ordered two- and three-dimensional metallosupramolecular architectures like cages or polygons. nih.gov

Development of Responsive Supramolecular Systems and Host-Guest Chemistry

Supramolecular systems are often dynamic, and their assembly/disassembly can be controlled by external stimuli, leading to responsive materials. nih.gov The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, are fundamental to this area. tcichemicals.comresearchgate.netrsc.org

Host-Guest Complexation: While this compound is a relatively small molecule, it can act as a guest within larger host molecules like cyclodextrins, calixarenes, or coordination cages. researchgate.netmdpi.comwhiterose.ac.uk The benzodithiole moiety would likely be encapsulated within the hydrophobic cavity of such hosts. The ethynyl group could remain outside, providing a handle for further functionalization or interaction.

Stimuli-Responsive Systems: The non-covalent bonds holding supramolecular assemblies together can be disrupted by external stimuli such as light, pH changes, redox potential, or the introduction of a competitive guest. nih.govnih.gov

Redox-Responsiveness: The dithiole unit can potentially be oxidized or reduced, which would alter its electronic properties and its ability to participate in non-covalent interactions, leading to a structural change in the assembly.

Chemical-Responsiveness: The ethynyl group is susceptible to chemical modification. For instance, its reaction could trigger a change in the supramolecular structure. In host-guest systems, the introduction of a guest with a higher affinity for the host can displace the original guest, providing a mechanism for controlled release. nih.gov

Supramolecular Hydrogels: Self-assembly in water can lead to the formation of an entangled network of nanofibers that immobilize the solvent, creating a supramolecular hydrogel. nih.govsnu.ac.kr Molecules with both hydrophobic (benzodithiole) and hydrophilic/interactive (potentially modified ethynyl) parts are good candidates for hydrogelators. The responsiveness of these gels to external stimuli makes them attractive for applications in drug delivery and sensing. nih.govsnu.ac.kracs.org

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

A comprehensive review of scientific literature reveals a notable absence of published research detailing the use of this compound as an organic linker for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

Metal-organic frameworks are a class of crystalline materials constructed from metal ions or clusters, which act as nodes, connected by organic molecules known as linkers or struts. wikipedia.org Similarly, coordination polymers are extended structures formed through the coordination of metal ions with bridging organic ligands. libretexts.org The formation of these supramolecular architectures is highly dependent on the specific geometry and functional groups of the organic linker, which must possess suitable sites for coordination with the metal centers. rsc.org

Typically, functional groups such as carboxylates, pyridyls, imidazoles, or phosphonates are employed as the coordinating moieties that bind to the metal nodes to form the extended framework. rsc.orgnih.gov While the sulfur atoms within the 1,3-benzodithiole (B1625575) ring system possess lone pairs of electrons and could theoretically engage in coordination with metal ions, and related benzodithiole derivatives have been noted for their ability to form coordination complexes, specific studies employing this compound for this purpose are not present in the current body of scientific work. cymitquimica.com

The ethynyl (–C≡C–) group is recognized in the field of MOF chemistry, often serving as a rigid and linear component within larger, more complex organic linkers. mdpi.com Its role is typically to extend the length of the linker, thereby influencing the pore size and topology of the resulting framework, rather than acting as the primary coordination site itself. mdpi.comnih.gov

Given the strict requirement for specific coordinating groups to facilitate the self-assembly process with metal ions into stable, extended networks, the suitability of this compound as a primary linker for MOF or coordination polymer synthesis remains undemonstrated in experimental literature. Consequently, there are no research findings or data tables available to report on its specific role in the formation of these advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.